3-Ethenyl-5-methoxypyridine
Overview
Description
3-Ethenyl-5-methoxypyridine is an organic compound that belongs to the pyridine family . It has a CAS Number of 848951-15-5 and a molecular weight of 135.17 . The IUPAC name for this compound is 3-methoxy-5-vinylpyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO/c1-3-7-4-8(10-2)6-9-5-7/h3-6H,1H2,2H3 . The InChI key is FZMPLUDXJAOIKS-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Transformation
3-Ethenyl-5-methoxypyridine, a derivative of methoxypyridine, is used in the synthesis of various complex organic compounds. For instance, 5-functionalized 2-methoxypyridines have been efficiently synthesized from 5-bromo-2-methoxypyridine using magnesium 'ate' complexes. These synthesized compounds have applications in creating 1-substituted 3,6,9,9a-tetrahydroquinolizin-4-ones and 3,5,8,8a-tetrahydro-1 H-quinolin-2-ones through a process involving allylation and ring-closing metathesis (Sośnicki, 2009).
Cytotoxic Activity and Pharmaceutical Research
Methoxypyridine derivatives have been explored for their potential in cancer treatment. A study on a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines, highlighting their potential in pharmaceutical research (Al‐Refai et al., 2019).
Alkaloid Synthesis
Methoxypyridines have been utilized in the synthesis of Lycopodium alkaloids. A specific example is the synthesis of lycoposerramine R, a Lycopodium alkaloid, where methoxypyridine played a crucial role as a masked pyridone (Bisai & Sarpong, 2010).
Organometallic Chemistry
In organometallic chemistry, derivatives of methoxypyridine, like 2-difluorophenyl-4-methoxypyridine, have been synthesized and used to prepare various iridium complexes. These complexes have significant applications in studying photophysical and electrochemical properties (Wu et al., 2007).
Dye Complex Synthesis for Solar Cells
Methoxypyridine derivatives are also important in synthesizing dye complexes for solar cells. An example is the creation of bis[4,4′-di(2-(3-methoxyphenyl)ethenyl)-2,2′-bipyridine][4,4′-dicarboxy-2,2′-bipyridine]ruthenium(II) dihexafluorophosphate, which displays improved properties for solar cell applications (Aranyos et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-ethenyl-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-8(10-2)6-9-5-7/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPLUDXJAOIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719743 | |
Record name | 3-Ethenyl-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848951-15-5 | |
Record name | 3-Ethenyl-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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